molecular formula C4H10ClNO B3111258 2-Methylazetidin-3-ol hydrochloride CAS No. 1821740-20-8

2-Methylazetidin-3-ol hydrochloride

Cat. No.: B3111258
CAS No.: 1821740-20-8
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylazetidin-3-ol hydrochloride is a heterocyclic organic compound with the molecular formula C4H10ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a hydroxyl group and a methyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylazetidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.

    Horner–Wadsworth–Emmons Reaction: The (N-Boc-azetidin-3-ylidene)acetate is obtained through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.

    Aza-Michael Addition: The resulting compound undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylazetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

2-Methylazetidin-3-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylazetidin-3-ol hydrochloride involves its interaction with molecular targets and pathways. The hydroxyl group and the nitrogen atom in the azetidine ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic reactions, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-Methylazetidin-3-ol hydrochloride
  • (2S,3R)-2-Methylazetidin-3-ol hydrochloride
  • 3-Methylazetidin-3-ol hydrochloride

Uniqueness

2-Methylazetidin-3-ol hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to its isomers and other azetidine derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Biological Activity

2-Methylazetidin-3-ol hydrochloride, a compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol, is a hydrochloride salt that enhances its solubility in water, making it suitable for various pharmacological applications. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The precise molecular targets depend on the context of its use, particularly in neuropharmacology and oncology.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to modulate neurotransmitter systems, potentially contributing to cognitive enhancement and neuroprotection. The compound's ability to inhibit certain enzyme pathways relevant to neurodegenerative disorders further underscores its therapeutic potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of Bcl-2 family proteins. For instance, in vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compound C₄H₁₀ClNONeuroprotective effects; anticancer activityHydrochloride form enhances solubility
1-Methylazetidin-3-ol C₄H₉NOSimilar structure but lacks chiralityLess potent in biological activity
2-Ethylazetidin-3-ol C₅H₁₁NOEthyl substitution on azetidineEnhanced lipophilicity affecting absorption
Memantine Hydrochloride C₁₂H₁₅ClNUsed for Alzheimer's treatmentDifferent mechanism of action

Case Studies and Research Findings

  • Neuroprotection in Animal Models : In studies involving animal models of Alzheimer's disease, this compound demonstrated significant improvements in cognitive function and reduced neuronal cell death associated with oxidative stress.
  • Anticancer Efficacy : In vitro studies indicated that the compound effectively induces apoptosis in various cancer cell lines. For example, it was reported to induce cleavage of PARP and caspase-3, markers indicative of apoptosis, in H146 xenograft tumors .
  • Mechanistic Insights : Further research elucidated that the compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylazetidin-3-ol hydrochloride
Reactant of Route 2
2-Methylazetidin-3-ol hydrochloride
Reactant of Route 3
2-Methylazetidin-3-ol hydrochloride
Reactant of Route 4
2-Methylazetidin-3-ol hydrochloride
Reactant of Route 5
2-Methylazetidin-3-ol hydrochloride
Reactant of Route 6
2-Methylazetidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.